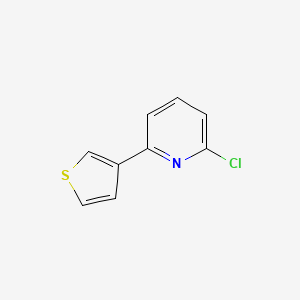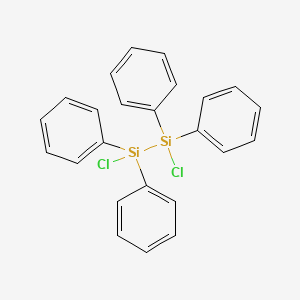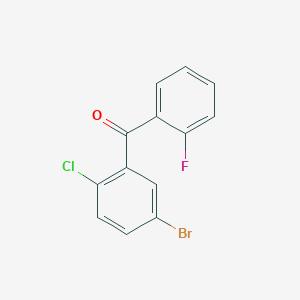
1,1,1-Trichloro-4-methoxybut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-4-methoxybut-3-en-2-one is an organic compound with the molecular formula C5H5Cl3O2 It is a derivative of butenone, characterized by the presence of three chlorine atoms and a methoxy group attached to the butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-methoxybut-3-en-2-one typically involves the chlorination of 4-methoxybut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
化学反应分析
Types of Reactions
1,1,1-Trichloro-4-methoxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted butenone derivatives .
科学研究应用
1,1,1-Trichloro-4-methoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its reactivity and functional groups make it a candidate for designing new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1-Trichloro-4-methoxybut-3-en-2-one involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the electrophilic carbonyl group and the chlorine atoms, which can participate in nucleophilic substitution reactions .
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: This compound is similar in structure but has an ethoxy group instead of a methoxy group.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound contains a trifluoromethyl group instead of chlorine atoms.
Uniqueness
1,1,1-Trichloro-4-methoxybut-3-en-2-one is unique due to the combination of its methoxy group and three chlorine atoms. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles. These properties make it a valuable compound in various fields of research and industrial applications .
属性
CAS 编号 |
138149-14-1 |
|---|---|
分子式 |
C5H5Cl3O2 |
分子量 |
203.45 g/mol |
IUPAC 名称 |
1,1,1-trichloro-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H5Cl3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |
InChI 键 |
ZSYGAPOLAJMDGA-UHFFFAOYSA-N |
规范 SMILES |
COC=CC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


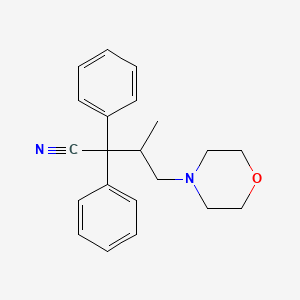
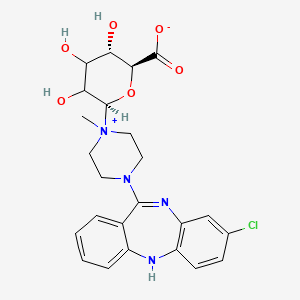
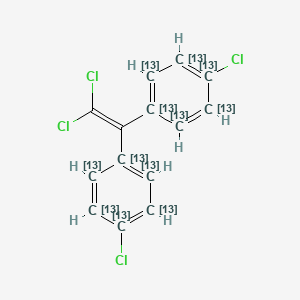
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
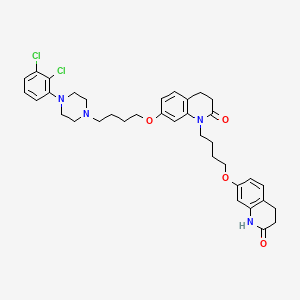
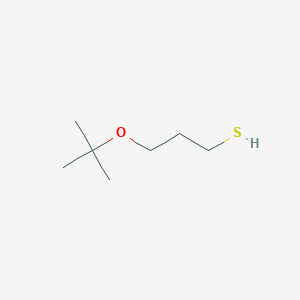

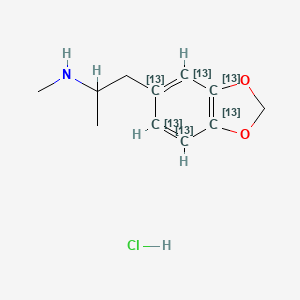
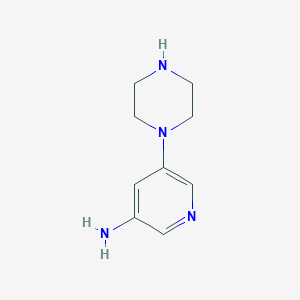
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
